molecular formula C10H11NO2 B8419115 2-Ethyl-7-methoxyfuro[2,3-c]pyridine

2-Ethyl-7-methoxyfuro[2,3-c]pyridine

Cat. No. B8419115
M. Wt: 177.20 g/mol
InChI Key: AWFFWTDUPVHHBB-UHFFFAOYSA-N
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Patent
US06169090A

Procedure details

Starting from 7-methoxyfuro[2,3-c]pyridine (4.5 g) and ethyl iodide (4.0 ml). Purification by column chromatography on silica eluting with 70% hexane in ethyl acetate gave the title compound (30 g) as a colourless oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[CH:11]=[CH:10][O:9][C:8]=12.[CH2:12](I)[CH3:13]>>[CH2:12]([C:10]1[O:9][C:8]2=[C:3]([O:2][CH3:1])[N:4]=[CH:5][CH:6]=[C:7]2[CH:11]=1)[CH3:13]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC=1N=CC=C2C1OC=C2
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica eluting with 70% hexane in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=2C(=C(N=CC2)OC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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